3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine
Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine is a chemical compound with the molecular formula C10H9F4NO . It belongs to the class of azetidine derivatives and features a phenoxy group substituted at the 3-position. The trifluoromethyl (CF3) group enhances its chemical reactivity and properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, such as 4-fluoro-2-(trifluoromethyl)phenol or related compounds, with an azetidine ring precursor. Specific synthetic routes may vary, but the goal is to introduce the desired functional groups while maintaining the azetidine core structure. Detailed synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring (a four-membered heterocycle) fused with a phenoxy group. The fluorine atoms contribute to its electronegativity and influence its chemical behavior. Computational studies have explored its steric and electronic properties .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. Its trifluoromethyl group can act as a leaving group or influence neighboring functional groups. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .
Scientific Research Applications
1. Application in Nicotinic Acetylcholine Receptor Binding
The compound 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine is utilized in the synthesis of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), which is a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This ligand has been labeled with fluorine-18 for positron emission tomography (PET) imaging of central nAChRs, showing promising properties for brain imaging (Doll et al., 1999).
2. Use in Synthesis of Fluorinated Analogs
This chemical is involved in the synthesis of fluorinated analogs such as 3′-Fluoro-3′-deoxy-thymidine (FDT), a more active but also more toxic version of AZT against HIV. This analog can be labeled with fluorine-18 to monitor the drug's biodistribution and targeting (Wilson et al., 1991).
3. Inhibition of Pancreatic Cancer Cell Growth
3-Fluoroazetidinecarboxylic Acids, including variants of this compound, have been synthesized as hydroxy-Aze analogs and show potential in inhibiting the growth of pancreatic cancer cells, similar to the effects of gemcitabine (Liu et al., 2015).
4. Application in Azetidine Synthesis
The compound is used in the synthesis of various azetidine derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, which is a new cyclic fluorinated beta-amino acid with potential in medicinal chemistry (Van Hende et al., 2009).
5. Use in Antitumor Activity Studies
Fluorine-substituted derivatives of this compound, like 4-amino-2(1H)-pyridinones, have been synthesized and evaluated for their antitumor activities. This includes investigating their effects on various types of cancers (Mcnamara & Cook, 1987).
Properties
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-6-1-2-9(16-7-4-15-5-7)8(3-6)10(12,13)14/h1-3,7,15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTQOBLSTTXKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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